![molecular formula C11H16Cl2N2O2 B1463450 2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1303889-75-9](/img/structure/B1463450.png)
2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride
Overview
Description
2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a furan ring, and a piperazine ring, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-chloroacetamide with furan-2-ylmethylpiperazine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation may produce carboxylic acids or ketones.
Reduction may yield amines or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the substituents used.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
2-Chloro-N-furan-2-ylmethyl-acetamide
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid
2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
Uniqueness: 2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific structural features, such as the presence of both a chloro group and a piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c12-8-11(15)14-5-3-13(4-6-14)9-10-2-1-7-16-10;/h1-2,7H,3-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRBGFYOPWBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


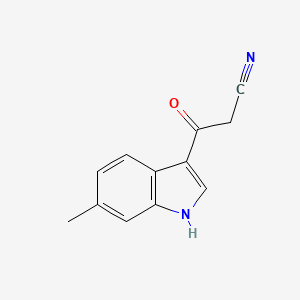


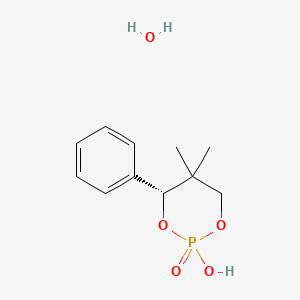

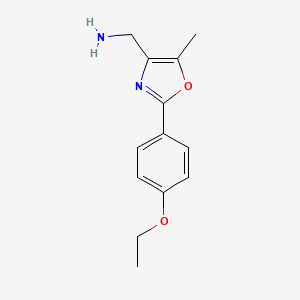

![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)
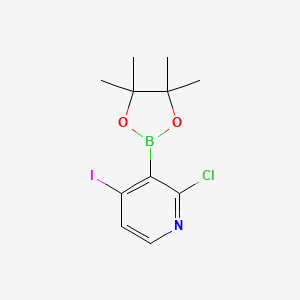
![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)
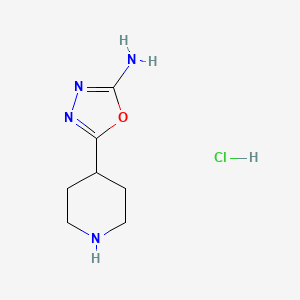

![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)
